molecular formula C6H10O2S B3115720 3-Methyl-3-(methylsulfonyl)but-1-yne CAS No. 2109226-54-0

3-Methyl-3-(methylsulfonyl)but-1-yne

Cat. No.: B3115720
CAS No.: 2109226-54-0
M. Wt: 146.21 g/mol
InChI Key: TVWUIROEZGTISF-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfonyl)but-1-yne is an organic compound with the molecular formula C₆H₁₀O₂S. It is characterized by the presence of a sulfonyl group attached to a butyne structure.

Preparation Methods

The synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne typically involves the reaction of 3-methyl-1-butyne with a sulfonylating agent. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methyl-3-(methylsulfonyl)but-1-yne undergoes various chemical reactions, including:

Common reagents used in these reactions include phenylsilane, halogens, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylsulfonyl)but-1-yne exerts its effects involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in addition reactions, while the sulfonyl group can undergo substitution reactions. These interactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

3-Methyl-3-(methylsulfonyl)but-1-yne can be compared with similar compounds such as:

The presence of the sulfonyl group in this compound imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-methyl-3-methylsulfonylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-5-6(2,3)9(4,7)8/h1H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWUIROEZGTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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